Home > Products > Screening Compounds P3059 > 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine
4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine -

4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine

Catalog Number: EVT-13411216
CAS Number:
Molecular Formula: C9H15N3O
Molecular Weight: 181.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure. This specific compound features a cyclohexane moiety substituted with a 3-methyl-1,2,4-oxadiazol-5-yl group. Its IUPAC name reflects its structural complexity and the presence of functional groups that contribute to its properties and potential applications in scientific research.

Source and Classification

The compound can be sourced from various chemical databases and suppliers, including PubChem, where it is cataloged under specific identifiers such as InChI and InChI Key. It is classified under organic compounds with potential applications in medicinal chemistry due to its biological activity against specific targets.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine typically involves several key methods:

  1. Cyclization of Amidoximes: One efficient synthetic route involves the reaction of amidoximes with organic nitriles in a sodium hydroxide-dimethyl sulfoxide medium at ambient temperature. This method allows for the formation of oxadiazole derivatives with good yields and minimal steps.
  2. One-Pot Synthesis: A notable method includes a one-pot synthesis directly from amidoximes and various carboxyl derivatives or aldehydes in aprotic solvents like dimethyl sulfoxide. This approach has been recognized for its efficiency and effectiveness in producing oxadiazoles suitable for medicinal applications .
  3. Oxidative Cyclizations: Various oxidative cyclizations have also been explored to synthesize 1,2,4-oxadiazoles, although these methods have seen limited application in drug design compared to the aforementioned techniques .
Molecular Structure Analysis

Structure and Data

The molecular structure of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine can be described by its molecular formula C9H15N3OC_9H_{15}N_3O and its hydrochloride form. The key structural features include:

  • Cyclohexane Ring: A six-membered carbon ring that provides a stable framework.
  • Oxadiazole Ring: A five-membered ring containing two nitrogen atoms and one oxygen atom that contributes to the compound's reactivity.

The InChI representation of the compound is as follows:

InChI 1S C9H15N3O ClH c1 6 11 9 13 12 6 7 2 4 8 10 5 3 7 h7 8H 2 5 10H2 1H3 1H\text{InChI 1S C9H15N3O ClH c1 6 11 9 13 12 6 7 2 4 8 10 5 3 7 h7 8H 2 5 10H2 1H3 1H}

The InChI Key is FJTKMKAFBQLCKS-UHFFFAOYSA-N.

Chemical Reactions Analysis

Reactions and Technical Details

4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine can undergo several types of chemical reactions:

  1. Oxidation: The compound can be oxidized using hydrogen peroxide in trifluoroacetic acid to yield nitro derivatives.
  2. Reduction: It can also be reduced using sodium borohydride in methanol.
  3. Substitution Reactions: Nucleophilic substitution reactions can modify the oxadiazole ring by introducing various substituents in the presence of bases like sodium hydroxide.

These reactions allow for the generation of diverse derivatives that may exhibit varied biological activities.

Mechanism of Action

The mechanism of action for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets within biological systems. For instance, it has been noted for its nematicidal properties by inhibiting succinate dehydrogenase (SDH), which disrupts cellular respiration and leads to increased production of reactive oxygen species (ROS). This action ultimately results in cell damage due to lipid accumulation and oxidative stress.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine include:

  • Appearance: Typically presented as a solid or crystalline form.

Chemical Properties

Key chemical properties include:

PropertyValue
Molecular Weight169.23 g/mol
SolubilitySoluble in polar organic solvents
Melting PointSpecific data not provided

These properties are essential for understanding how the compound behaves under various conditions.

Applications

Scientific Uses

4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine has several applications in scientific research:

  1. Medicinal Chemistry: Its ability to inhibit specific enzymes makes it a candidate for developing new therapeutic agents.
  2. Agricultural Chemistry: The compound's nematicidal properties suggest potential use in agricultural applications for pest control.
  3. Biological Studies: It serves as a tool for studying oxidative stress mechanisms within cells due to its interaction with succinate dehydrogenase.
Introduction to 1,2,4-Oxadiazole Scaffolds in Medicinal Chemistry

Role of 1,2,4-Oxadiazole Motifs in Multitarget Drug Design

The 1,2,4-oxadiazole heterocycle has emerged as a privileged scaffold in modern medicinal chemistry due to its exceptional bioisosteric properties and structural versatility. This five-membered ring system—incorporating two nitrogen atoms and one oxygen atom—serves as a stable, metabolically resistant replacement for ester and amide functionalities, addressing common limitations such as hydrolytic instability in biological systems [3] [5]. The scaffold’s ability to act as a hydrogen bond acceptor facilitates specific interactions with diverse biological targets, enabling the design of multitarget-directed ligands (MTDLs) for complex diseases like Alzheimer’s disease (AD).

Table 1: Key Properties of 1,2,4-Oxadiazole in Drug Design

PropertySignificanceMedicinal Chemistry Impact
Metabolic StabilityResists enzymatic hydrolysis compared to esters/amidesEnhanced pharmacokinetic profiles; prolonged half-life
Dipole MomentHigh polarity (~3.5 Debye)Improved solubility and target binding specificity
Bioisosteric MimicrySpatial similarity to carbonyl groupsDirect replacement in pharmacophores while maintaining binding geometry
Tautomeric PotentialExists in equilibrium between two tautomeric forms (N-O bond delocalization)Adaptability to diverse binding pockets; modulation of electronic properties

Recent studies demonstrate that 3,5-disubstituted-1,2,4-oxadiazoles modulate multiple pathological pathways in AD, including acetylcholinesterase (AChE) inhibition, monoamine oxidase-B (MAO-B) suppression, and antioxidant activity. For example, derivatives bearing ortho-substituted aryl groups at C5 exhibit dual AChE/MAO-B inhibition, with IC₅₀ values as low as 0.0158 μM against AChE—surpassing the potency of donepezil (IC₅₀ = 0.123 μM) [9]. This multitarget engagement arises from the oxadiazole’s capacity to anchor within both catalytic anionic sites (CAS) and peripheral anionic sites (PAS) of AChE while concurrently interacting with MAO-B’s substrate cavity [2] [9].

Historical Development of Oxadiazole-Based Therapeutics for Neurodegenerative Disorders

The therapeutic application of 1,2,4-oxadiazoles evolved from early anti-infective agents to central nervous system (CNS)-targeted drugs. Oxolamine, introduced in the 1960s as a cough suppressant, marked the first clinical use of this scaffold [5]. The discovery of naturally occurring oxadiazoles—phidianidines A/B (2011) and quisqualic acid—highlighted their neuroactive potential, with quisqualic acid acting as a potent agonist for metabotropic glutamate receptors (mGluR II/IV), targets implicated in stroke and epilepsy [3] [5].

Table 2: Evolution of Oxadiazole-Based Neurotherapeutics

EraCompoundTherapeutic CategoryKey Mechanism/TargetClinical Status
1960sOxolamineCough suppressantUnknownApproved
1990sPleconarilAntiviralVP1 capsid inhibitorApproved
2010sAtalurenDuchenne muscular dystrophyNonsense mutation readthroughApproved
2020sFO-4-15Anti-Alzheimer’smGluR1/CaMKIIα pathway activationPreclinical
2024MTDL OxadiazolesMultitarget anti-ADAChE/MAO-B/antioxidant triple inhibitionResearch phase

The 2020s witnessed a strategic shift toward multitarget oxadiazoles for neurodegenerative diseases. FO-4-15, a novel derivative reported in 2024, demonstrated cognitive improvement in 3×Tg AD mice by activating the mGluR1/CaMKIIα pathway, reducing Aβ plaques and hyperphosphorylated tau [6]. Concurrently, derivatives like 2b and 4a emerged as promising anti-AD agents with blood-brain barrier (BBB) penetration capabilities and balanced inhibitory profiles against AChE (IC₅₀: 0.00098–0.07920 μM) and MAO-B [9]. This progression underscores the scaffold’s adaptability to evolving neuropharmacological paradigms.

Rationale for Functionalization at the Cyclohexylamine Moiety in Bioactive Compounds

Functionalization of the cyclohexylamine moiety in 4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine leverages the ring’s conformational flexibility and spatial orientation to optimize target engagement. Cyclohexylamine provides a semi-rigid scaffold that balances flexibility for induced-fit binding and rigidity for precise pharmacophore placement. The amine group enables salt bridge formation with aspartate/glutamate residues in enzymatic targets, while its stereochemistry (cis/trans isomerism) influences binding kinetics [4] [10].

In serotonergic receptors (e.g., 5-HT₂A), cyclohexylamine derivatives exhibit receptor subtype selectivity via hydrophobic interactions within transmembrane domains. Studies on isolated rat vas deferens confirmed that cyclohexylamine-induced contractions are mediated by 5-HT₂A receptors, as evidenced by ketanserin blockade (IC₅₀ ~10⁻⁵ M) [10]. This specificity is engineered through:

  • Substituent Positioning: 3-Methyl-1,2,4-oxadiazole at C4 provides steric bulk and electron-withdrawing effects, directing the amine toward complementary receptor pockets.
  • Hydrophobic Matching: The cyclohexyl ring’s nonpolar surface anchors to lipid-rich membrane regions adjacent to target proteins.
  • Protonation Dynamics: The amine’s pKₐ (~10.6) ensures >90% protonation at physiological pH, enhancing ionic interactions [7].

Table 3: Functionalization Strategies for Cyclohexylamine-Oxadiazole Hybrids

Functionalization SiteChemical StrategyBiological RationaleTarget Applications
N-Amine (C1)Acylation, sulfonylationModulate basicity; enhance BBB penetrationCNS disorders; receptor ligands
C4 OxadiazoleAryl/heteroaryl substitutionAdjust π-stacking capacity; tune electronic propertiesEnzyme inhibitors
C3/C5 CyclohexylMethyl/hydroxyl groupsControl ring conformation (chair/twist-boat); H-bondingSelective receptor modulation
C3 Methyl (Oxadiazole)Halogenation (F/Cl)Block metabolic sites; enhance metabolic stabilityLong-acting therapeutics

Late-stage modifications (LSM) of the cyclohexylamine component—such as fluorination at C3/C5 or N-acylation—improve metabolic stability and BBB permeability. For instance, fluorination reduces microsomal clearance by 30–50% in human/rat models (e.g., from 19 to 12 μg/(min·mg protein)) by inhibiting cytochrome P450 oxidation [7]. The integration of 1,2,4-oxadiazole thus creates a synergistic pharmacophore where each moiety addresses distinct pharmaceutical challenges while collectively enabling multitarget engagement.

Properties

Product Name

4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine

IUPAC Name

4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C9H15N3O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h7-8H,2-5,10H2,1H3

InChI Key

BIOMFDHHARGJFB-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2CCC(CC2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.